![molecular formula C17H26N2O3 B1273743 4-[4-(hydroxyméthyl)benzyl]tétrahydro-1(2H)-pyrazinecarboxylate de tert-butyle CAS No. 622381-67-3](/img/structure/B1273743.png)
4-[4-(hydroxyméthyl)benzyl]tétrahydro-1(2H)-pyrazinecarboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl pyrazine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Another study reports the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate".
Molecular Structure Analysis
The molecular structure and vibrational frequencies of tert-butyl pyrazine derivatives have been investigated using computational methods and spectroscopic techniques. For example, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were studied using density functional methods . Similarly, the molecular structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule . These studies provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity and chemical behavior of tert-butyl pyrazine derivatives are influenced by their electronic structure, as indicated by HOMO and LUMO analyses. The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as shown in the NBO analysis of various derivatives . The chemical reactions of these compounds can be complex, involving multiple steps and regioselectivity, as seen in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrazine derivatives are closely related to their molecular structure. The vibrational spectroscopic investigations provide information on the equilibrium geometry and potential energy distribution of normal modes of vibrations . The nonlinear optical behavior and first hyperpolarizability of these compounds indicate their potential applications in materials science . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives provide detailed insights into their stability and intramolecular hydrogen bonding .
Applications De Recherche Scientifique
Chimie environnementale
Enfin, ce composé peut être étudié pour son devenir et son comportement dans l’environnement. Comprendre ses produits de dégradation et son interaction avec les facteurs environnementaux est crucial pour évaluer son impact et garantir une utilisation sûre.
Chaque application exploite la structure chimique unique du 4-[4-(hydroxyméthyl)benzyl]tétrahydro-1(2H)-pyrazinecarboxylate de tert-butyle pour remplir des rôles spécifiques dans la recherche scientifique, mettant en évidence la polyvalence du composé dans divers domaines d’étude. Informations tirées des résultats de recherche .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBKWMXUMLYJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383738 |
Source


|
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
622381-67-3 |
Source


|
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

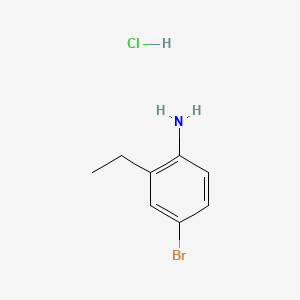
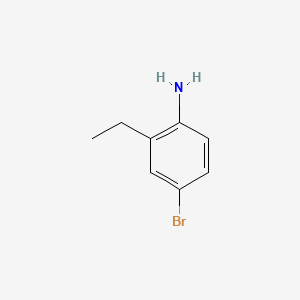
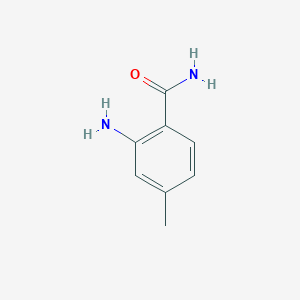
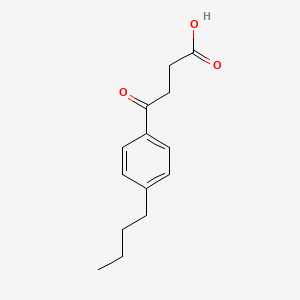

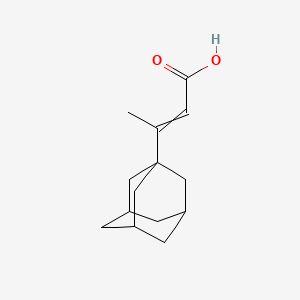
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)




